Introduction: A Versatile Ortho-Substituted Aromatic Building Block
Introduction: A Versatile Ortho-Substituted Aromatic Building Block
An In-Depth Technical Guide to 2-Chloro-6-iodobenzaldehyde: Synthesis, Reactivity, and Applications
2-Chloro-6-iodobenzaldehyde, bearing the CAS number 51738-07-9, is a highly functionalized aromatic aldehyde that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—a sterically hindered aldehyde flanked by two different halogen atoms, chlorine and iodine, at the ortho positions—provides a powerful platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, characteristic reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug discovery and materials science. The differential reactivity between the carbon-iodine and carbon-chlorine bonds is a key feature, enabling chemists to perform sequential and highly regioselective modifications, making it an invaluable tool for creating diverse molecular libraries.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a research setting. The key data for 2-Chloro-6-iodobenzaldehyde are summarized below.
| Property | Value |
| CAS Number | 51738-07-9[1][2][3] |
| Molecular Formula | C₇H₄ClIO[1] |
| Molecular Weight | 266.46 g/mol [1] |
| IUPAC Name | 2-chloro-6-iodobenzaldehyde[2] |
| SMILES | C1=CC(=C(C(=C1)I)C=O)Cl[2] |
| MDL Number | MFCD18393320[1] |
| Purity | Typically ≥97% |
| Appearance | Off-white to yellow solid |
| Storage | Store at 2-8°C, under an inert atmosphere, and protected from light.[4] |
Spectroscopic Data (Predicted and Analog-Based)
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¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately δ 10.0-10.3 ppm. The aromatic region should display a complex multiplet pattern corresponding to the three protons on the benzene ring.
-
¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon of the aldehyde is expected to appear around δ 190-195 ppm. The spectrum would also show six distinct signals for the aromatic carbons, with the carbon atoms attached to the halogens exhibiting characteristic shifts.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aromatic aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching vibrations for the aldehyde proton would be observed near 2850 and 2750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 266, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Synthesis and Purification
The synthesis of 2-Chloro-6-iodobenzaldehyde typically involves the selective halogenation and formylation of an appropriate benzene derivative. A common conceptual pathway involves the ortho-lithiation of a protected benzaldehyde or a related precursor, followed by iodination.
Illustrative Synthetic Workflow
A plausible synthetic route starts from 2-chlorobenzaldehyde, proceeding through directed ortho-metalation, a powerful strategy for regioselective functionalization.
Caption: Synthetic workflow for 2-Chloro-6-iodobenzaldehyde.
Detailed Experimental Protocol: Synthesis via Ortho-Iodination
This protocol is a representative procedure based on established organometallic methodologies.
-
Protection of the Aldehyde:
-
To a solution of 2-chlorobenzaldehyde (1 equiv.) in toluene, add diethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the protected acetal.
-
-
Directed ortho-Metalation and Iodination:
-
Dissolve the protected acetal (1 equiv.) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1.5 equiv.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi) (1.3 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours.
-
Add a solution of iodine (I₂) (1.5 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to reduce excess iodine.
-
Add aqueous HCl (e.g., 2 M) and stir vigorously to hydrolyze the acetal.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 2-Chloro-6-iodobenzaldehyde.
-
Chemical Reactivity and Key Transformations
The synthetic utility of 2-Chloro-6-iodobenzaldehyde stems from the differential reactivity of its three functional groups.
-
Aldehyde Group: The carbonyl group is a site for nucleophilic attack and condensation reactions. It readily participates in transformations such as Wittig reactions, reductive aminations, and the formation of imines and hydrazones.[8][9]
-
Carbon-Iodine Bond: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for selective functionalization at the C2 position.
-
Carbon-Chlorine Bond: The C-Cl bond is more robust and typically requires more forcing conditions (e.g., specific ligands, higher temperatures) to react in cross-coupling reactions. This enables a second, different coupling reaction to be performed after the iodine has been substituted.
Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Utility
The ability to selectively engage the C-I bond makes this reagent a prime substrate for sequential cross-coupling strategies.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10] Due to the high reactivity of the C-I bond, 2-Chloro-6-iodobenzaldehyde can be selectively coupled with various boronic acids or esters at the iodine-bearing position under mild conditions.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Chloro-6-iodobenzaldehyde (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 2-chloro-6-arylbenzaldehyde product.
2. Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13] This reaction provides an efficient route to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Representative Protocol for Selective Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under argon, combine 2-Chloro-6-iodobenzaldehyde (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the 2-chloro-6-alkynylbenzaldehyde product.
Applications in Drug Discovery and Advanced Materials
The ortho-halo-substituted benzaldehyde motif is a key structural element in a variety of pharmacologically active compounds. The ability to introduce diverse substituents at the 2- and 6-positions via sequential cross-coupling allows for the systematic exploration of structure-activity relationships (SAR). This building block is particularly valuable for synthesizing:
-
Conformationally Restricted Biaryls: The steric bulk of the ortho-substituents can induce atropisomerism or restrict rotation around the aryl-aryl bond, which can be crucial for locking a molecule into a bioactive conformation.
-
Heterocyclic Scaffolds: The aldehyde functionality serves as a convenient handle for cyclization reactions, enabling the synthesis of a wide range of fused heterocyclic systems, which are prevalent in medicinal chemistry.
-
Molecular Probes and Materials: The introduction of fluorescent or electronically active groups via cross-coupling can lead to the development of novel sensors, probes, and organic electronic materials.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are essential when handling 2-Chloro-6-iodobenzaldehyde. Safety information for structurally related compounds provides a strong basis for its handling protocol.[14][15][16][17][18]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280 |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | P302+P352, P332+P313 |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[5] | P304+P340, P312 |
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4]
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation of the aldehyde.
Conclusion
2-Chloro-6-iodobenzaldehyde is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The pronounced difference in the reactivity of the C-I and C-Cl bonds in palladium-catalyzed reactions allows for controlled, stepwise molecular elaboration. This feature, combined with the reactivity of the aldehyde group, makes it a powerful tool for medicinal chemists and materials scientists engaged in the synthesis of complex, highly functionalized molecules. A firm grasp of its properties, reactivity, and handling requirements enables researchers to fully exploit its synthetic potential.
References
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Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. Available from: [Link]
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Černochová, T., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. Available from: [Link]
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ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
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